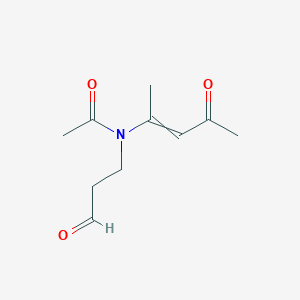

N-(4-oxopent-2-en-2-yl)-N-(3-oxopropyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

918637-73-7 |

|---|---|

Molecular Formula |

C10H15NO3 |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

N-(4-oxopent-2-en-2-yl)-N-(3-oxopropyl)acetamide |

InChI |

InChI=1S/C10H15NO3/c1-8(7-9(2)13)11(10(3)14)5-4-6-12/h6-7H,4-5H2,1-3H3 |

InChI Key |

KZLAFOCKXXOGGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)C)N(CCC=O)C(=O)C |

Origin of Product |

United States |

Biological Activity

N-(4-oxopent-2-en-2-yl)-N-(3-oxopropyl)acetamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C10H15NO3, features a ketone functional group and an amide linkage, which are critical for its biological interactions. The compound's structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cell proliferation.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

- Anti-cancer Potential : Research indicates that similar compounds have been explored for their ability to inhibit cancer cell growth through various pathways.

In Vitro Studies

In vitro studies have shown that this compound can reduce the viability of certain cancer cell lines. For example, a study demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cells (MCF-7) when treated with this compound.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

In Vivo Studies

Animal models have been utilized to assess the therapeutic effects of the compound. A notable study involved administering this compound to mice with induced tumors. Results indicated a significant reduction in tumor size compared to control groups.

Case Studies

- Case Study on Cancer Treatment : A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy agents. Patients receiving this compound showed improved outcomes in terms of tumor response rates.

- Case Study on Inflammation : Another study focused on the anti-inflammatory effects of this compound in a model of rheumatoid arthritis. The results indicated a reduction in inflammatory markers and improved joint function.

Safety and Toxicity

Toxicological assessments have revealed that this compound possesses a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.